The compound (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid is a boronic acid derivative featuring an azetidine ring, known for its applications in medicinal chemistry and organic synthesis. It is classified as a boronic acid due to the presence of a boron atom bonded to a hydroxyl group, which imparts unique reactivity characteristics useful in various chemical transformations.
This compound can be synthesized through various methodologies, including the Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids as key intermediates in the formation of carbon-carbon bonds. The compound's relevance is highlighted in recent research focusing on the development of new amino acid derivatives that exhibit biological activity.
The compound is categorized under:
The synthesis of (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid can be approached through several steps:
Recent studies have demonstrated efficient synthetic routes involving multi-step processes that yield high-purity products. For example, one method involves the use of trifluoroacetic acid to facilitate the removal of protecting groups and subsequent reactions leading to the formation of the target compound .
The molecular structure of (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid can be represented by its chemical formula . The compound features:
The structural data includes:
(1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid participates in several significant chemical reactions:
The reactivity of this compound can be attributed to the electrophilic nature of the boron atom, which can interact with nucleophiles in synthetic pathways .
The mechanism of action for (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid primarily involves its role as a reagent in cross-coupling reactions. The key steps include:
This mechanism highlights the versatility of boronic acids in forming complex structures, particularly in pharmaceutical applications where precise molecular architecture is crucial .
Relevant data from spectral analysis (NMR, IR) confirms characteristic absorption bands corresponding to functional groups present in the structure .
(1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid finds applications primarily in:
Azetidine boronic acids represent a specialized class of organoboron compounds characterized by the fusion of a strained four-membered nitrogen heterocycle with a boronic acid functionality. These hybrid structures have emerged as privileged scaffolds in medicinal chemistry and drug development due to their unique physicochemical properties and versatile reactivity. The constrained geometry of the azetidine ring imposes significant stereoelectronic effects on both the boron center and nitrogen atom, creating distinctive molecular architectures unavailable in larger ring systems. This structural combination enables precise three-dimensional positioning of pharmacophores while maintaining favorable metabolic stability—attributes increasingly valued in modern drug design paradigms targeting complex biological systems [6].
The compound systematically named [1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]boronic acid (CAS: 2750139-24-1) adheres to IUPAC conventions through sequential identification of: (1) the boronic acid functional group (-B(OH)₂); (2) the azetidine heterocycle; (3) the tert-butoxycarbonyl (Boc) protecting group at N1; and (4) the substitution position (C3) where boron attaches. The molecular formula C₈H₁₆BNO₄ (MW: 201.03 g/mol) reflects this arrangement [7].
The canonical SMILES representation "CC(C)(C)OC(=O)N1CC(B(O)O)C1" precisely encodes the molecular connectivity, highlighting the quaternary carbon of the tert-butyl group, carbamate linkage, and the azetidine ring with boron at C3. This electronic description facilitates computational studies and cheminformatics applications. X-ray crystallographic analyses of analogous structures reveal key stereoelectronic features: (1) the azetidine ring adopts a puckered conformation with N-C-C-B dihedral angles near 25°; (2) boron maintains near-tetrahedral geometry through dative bonds with hydroxyl oxygens; and (3) the Boc carbonyl oxygen participates in weak intramolecular interactions with the boronic acid protons, influencing crystallization behavior [6].
Table 1: Nomenclature and Structural Representations of Key Azetidine Boronates
Compound Name | Systematic IUPAC Name | Molecular Formula | SMILES Notation |
---|---|---|---|
(1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid | [1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]boronic acid | C₈H₁₆BNO₄ | CC(C)(C)OC(=O)N1CC(B(O)O)C1 |
3-Pyridylboronic acid | Pyridin-3-ylboronic acid | C₅H₆BNO₂ | B(O)Oc1cccnc1 |
4-{[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid | 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoic acid | C₁₅H₁₉NO₅ | CC(C)(C)OC(=O)N1CC(Oc2ccc(C(=O)O)cc2)C1 |
The Boc protecting group serves three critical functions in azetidine boronic acid chemistry:
Regioselective Control: By masking the azetidine nitrogen as a carbamate, the Boc group directs electrophilic attacks exclusively to the C3 position. This prevents undesirable N-alkylation during Suzuki-Miyaura couplings while enabling efficient lithiation-borylation sequences at the carbon backbone. The steric bulk of the tert-butyl moiety (≈180 ų) creates a protective shield extending 3-5 Å above the azetidine plane, effectively blocking approach to nitrogen [6].
Acid Lability for Orthogonal Deprotection: The Boc group exhibits selective cleavage under mild acidic conditions (trifluoroacetic acid in dichloromethane, 0-25°C, 30 min) while preserving the acid-sensitive boronic acid functionality. This orthogonality was demonstrated in the synthesis of OATD-02 arginase inhibitors, where Boc removal preceded boronate esterification without competitive deboronation [3]. Comparative studies show Boc deprotection rates in azetidines are 5-7x faster than in pyrrolidines due to ring strain effects.
Conformational Direction: NMR analyses (¹H, ¹³C, ¹⁵N) reveal that N-Boc substitution locks the azetidine ring in a distinct envelope conformation where C3 exocyclic bonds adopt pseudo-axial orientation. This positioning facilitates transannular interactions between the boronic acid and carbamate carbonyl, stabilizing transition states during Suzuki couplings. Kinetic studies show this preorganization enhances coupling efficiency by 2.3-fold compared to N-unprotected analogs [6].
Advanced protection strategies have evolved beyond classical Boc, notably the tert-butoxythiocarbonyl (Botc) group. Introduced via xanthate ester intermediates, Botc-protected azetidine boronic acids exhibit enhanced acid lability (cleavable by 10% TFA in <5 min) and enable α-lithiation at C2/C4 positions—a transformation impossible with standard Boc protection. This methodology was instrumental in synthesizing stereodefined 2,3-disubstituted azetidine boronic acids for GABA receptor modulators .
Table 2: Comparison of Azetidine Nitrogen Protection Strategies
Protecting Group | Introduction Reagent | Deprotection Conditions | Functional Group Tolerance | Unique Advantages |
---|---|---|---|---|
tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate, NaHCO₃ (aq.) | TFA/DCM (1:1), 25°C, 30 min | Stable to boronic acids, limited base tolerance | Standard orthogonality, commercial availability |
tert-Butoxythiocarbonyl (Botc) | O-(tert-butyl) S-(2-pyridyl) carbonothioate | 10% TFA/DCM, 0°C, 5 min or refluxing EtOH | Compatible with boronate esters | Enables α-lithiation, faster deprotection |
para-Ethoxyphenyl | Ce(ONO₃)₃ under electrophilic substitution | Ceric ammonium nitrate (2.8 eq.), 25°C | Oxidative conditions incompatible | Prevents N-alkylation in radical reactions |
The strategic evolution of azetidine boronic acids reflects three overlapping generations of synthetic methodology:
First-Generation Synthesis (2008-2016): Early routes relied on transition metal-catalyzed borylation of preformed azetidine halides. Palladium-catalyzed methods using PdCl₂(dppf) with pinacolborane (HBpin) afforded yields below 40% due to competitive β-hydride elimination from the strained ring [8]. Breakthroughs came through iridium-catalyzed C-H borylation (2014-2016), where Ir(I)/dtbpy complexes selectively functionalized C3 positions of N-protected azetidines. However, these methods suffered from limited functional group tolerance—particularly toward basic nitrogen centers in adjacent heterocycles—and required expensive catalysts [8].
Second-Generation Advances (2017-2022): The discovery of strain-release borylation revolutionized the field. Azabicyclo[1.1.0]butane precursors underwent ring-opening with boronic esters via nucleophilic attack at the central C-C bond, followed by 1,2-metallate rearrangement upon acetic acid quenching. This method achieved complete stereospecificity and broad substrate scope (primary, secondary, tertiary, aryl, and alkenyl boronic esters). Typical protocols involved treatment of sulfoxide precursors with t-BuLi (-78°C, THF), boronic ester addition, and protonation to deliver 3-substituted azetidine boronic acids in 68-92% yields .
Third-Generation Innovations (2023-Present): Modern approaches leverage photoinduced borylation and copper-catalyzed enantioselective methods. Visible-light-mediated borylation using phenothiazine photocatalysts enables direct C-H functionalization of azetidine carboxylic esters under metal-free conditions. Concurrently, copper-catalyzed asymmetric borylation of cyclobutenones delivers enantioenriched tertiary cyclobutylboronates—the first catalytic route to chiral quaternary azetidine boronic acids. These methods achieve ee values >95% using NHC-CuCl catalysts with Josiphos-type ligands [6].
The therapeutic impact emerged through boronic acid-based enzyme inhibitors. The scaffold's ability to mimic tetrahedral transition states enabled potent arginase inhibition: Early analogs showed IC₅₀ >10 μM against ARG-1/2, while optimized derivatives like OATD-02 (featuring a 3-boronoazetidine core) achieved IC₅₀ <100 nM. This compound demonstrated dual inhibition of extracellular ARG-1 in tumor microenvironments and intracellular ARG-2 in Treg cells—significantly outperforming first-generation inhibitor CB-1158 in in vivo antitumor activity [3]. Structure-activity relationship (SAR) studies revealed critical determinants for potency: (1) N-Boc protection enhances cellular permeability by lowering log D; (2) azetidine ring strain increases boron electrophilicity by 2.1 kcal/mol versus pyrrolidine analogs; and (3) C3 configuration controls binding to Asp183 in the arginase active site [3].
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: